1-Imidazolidin-2-ylidenepropan-2-one
Description
1-Imidazolidin-2-ylidenepropan-2-one is a heterocyclic compound featuring an imidazolidine ring fused with a ketone group (propan-2-one). These compounds are widely utilized in pharmaceuticals, agrochemicals, and industrial chemistry due to their versatile reactivity and hydrogen-bonding capabilities .
Properties
CAS No. |
126978-95-8 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI Key |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Canonical SMILES |
CC(=O)C=C1NCCN1 |
Synonyms |
2-Propanone, 1-(2-imidazolidinylidene)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations:
- Hydrophilicity: The target compound’s analog with a hydroxy-allyloxy substituent (CAS 85356-84-9) shares the same XLogP3 (-1.2) as 2-imidazolidinone, indicating high hydrophilicity, likely due to multiple H-bond donors/acceptors .
- Steric Effects: 1,3-Dimethyl-2-imidazolidinone (XLogP3 = -0.4) shows increased lipophilicity compared to unsubstituted 2-imidazolidinone, attributed to methyl groups reducing polarity .
- Ketone vs. Imidazole : 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one (XLogP3 = 1.5) is significantly more hydrophobic due to its ketone and dimethyl groups, highlighting how substituents modulate solubility .
Reactivity and Functional Groups
- Hydroxy-Allyloxy Derivative (CAS 85356-84-9) : The presence of hydroxyl and allyloxy groups enhances reactivity in nucleophilic substitutions or polymerizations, making it suitable for agrochemical intermediates .
- 2-Imidazolidinone (CAS 120-93-4): The unsubstituted ring and urea-like structure enable participation in hydrogen bonding, favoring applications as a solvent or pharmaceutical precursor .
- Ketone-Containing Analog (CAS 4195-19-1) : The ketone group may undergo condensation reactions, while the imidazole ring offers coordination sites for metal catalysis .
Research Findings and Limitations
- Synthetic Challenges: Substituted imidazolidinones (e.g., CAS 85356-84-9) often require multi-step syntheses, complicating large-scale production .
- Safety Profiles: 2-Imidazolidinone lacks classified hazards, but derivatives with allyl or nitro groups (e.g., CAS 14419-11-5 in ) may pose toxicity risks .
- Data Gaps : Direct studies on this compound are absent in the evidence; inferences are drawn from structural analogs.
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